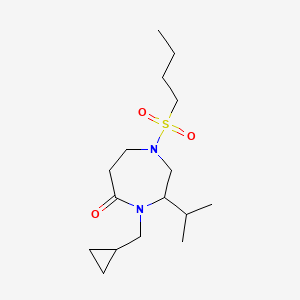
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPU is a type of urea derivative that has shown promising results in various scientific research studies.
Mecanismo De Acción
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea exerts its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea has also been shown to bind to and activate the sigma-1 receptor, which is a receptor that is involved in various physiological processes.
Biochemical and Physiological Effects
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea has also been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce symptoms of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research studies. However, N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its therapeutic potential and safety profile.
Direcciones Futuras
There are several future directions for N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea research. One potential direction is to further investigate its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential use as an antipsychotic and antidepressant agent. Additionally, more research is needed to fully understand the mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea and its safety profile.
Métodos De Síntesis
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylphenyl isocyanate with benzylpiperidine in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea.
Aplicaciones Científicas De Investigación
N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(1-benzyl-4-piperidinyl)-N'-(3-chloro-4-methylphenyl)urea has also been studied for its potential use as an antipsychotic and antidepressant agent.
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(3-chloro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-15-7-8-18(13-19(15)21)23-20(25)22-17-9-11-24(12-10-17)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUADTJDRPPKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)-3-(3-chloro-4-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-7-hydroxy-4-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5491915.png)
![N-(2-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5491923.png)
![3-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5491940.png)
![1-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5491948.png)
![4-nitro-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B5491953.png)
![N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5491967.png)

![(3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5491982.png)
![1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5491989.png)
![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5492002.png)
![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)

![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5492032.png)